ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-benzo[g]indole-3-carboxylate
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Overview
Description
Ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-benzo[g]indole-3-carboxylate is a synthetic compound belonging to the indole family. Indole derivatives are widely represented in natural compounds and synthetic drugs due to their diverse biological activities. This compound features a benzoindole core with various functional groups, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-benzo[g]indole-3-carboxylate typically involves a multi-step process. One common method includes the Nenitzescu synthesis, which uses enamines and quinones as starting materials. The reaction conditions often involve the use of solvents like cyclopentyl methyl ether (CPME) and catalysts such as zinc chloride .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and greener solvents to minimize environmental impact. The process may also involve purification steps like recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-benzo[g]indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions can vary but often involve controlled temperatures and specific solvents to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a halogen or alkyl group .
Scientific Research Applications
Ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-benzo[g]indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate: Similar structure but with a pyridyl substituent.
Indole-3-carboxylic acid esters: A class of compounds with similar indole cores but different functional groups
Uniqueness
Ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-benzo[g]indole-3-carboxylate is unique due to its specific functional groups and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H21NO3 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)benzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C23H21NO3/c1-4-27-23(26)21-15(3)24(16-9-7-8-14(2)12-16)22-18-11-6-5-10-17(18)20(25)13-19(21)22/h5-13,25H,4H2,1-3H3 |
InChI Key |
XNGUBIOVOMKPJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)O)C4=CC=CC(=C4)C)C |
Origin of Product |
United States |
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